molecular formula C6H14ClN B2437707 3-Propyl-azetidine HCl CAS No. 2231674-53-4

3-Propyl-azetidine HCl

Cat. No.: B2437707
CAS No.: 2231674-53-4
M. Wt: 135.64
InChI Key: SKEZOBUAZNQAQB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Propyl-azetidine HCl undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various functionalized azetidines .

Biological Activity

3-Propyl-azetidine hydrochloride is a compound belonging to the azetidine family, which has garnered attention for its potential biological activities. This article will explore the biological activity of 3-Propyl-azetidine HCl, including its synthesis, pharmacological properties, and relevant research findings.

This compound is characterized by its four-membered nitrogen-containing heterocycle structure. The synthesis of this compound typically involves various methods including alkylation and cyclization processes. While specific synthetic routes for this compound are not extensively documented, azetidine derivatives are generally synthesized through:

  • Alkylation of amines : Using alkyl halides to introduce propyl groups.
  • Cyclization reactions : Forming the azetidine ring through nucleophilic attack on carbon electrophiles.

Biological Activity Overview

Azetidine derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity : Some azetidine compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, such as breast and prostate cancer cells .
  • Antimicrobial Properties : Azetidine derivatives have been explored for their antibacterial activities, particularly against resistant strains of bacteria. They may act as adjuvants to enhance the efficacy of existing antibiotics .
  • Cytotoxic Effects : Studies have indicated that certain azetidine derivatives can induce cytotoxicity in specific cancer cell lines, with IC50 values indicating their potency .

Anticancer Studies

A study on azetidinone derivatives highlighted their cytostatic activity against several cancerous cell lines. Compounds similar to 3-Propyl-azetidine showed IC50 values ranging from 14.5 µM to 97.9 µM against various cancer cell lines, indicating moderate anticancer potential . Notably, the compound trans-11f was identified as an effective adjuvant for enhancing antibiotic efficacy against resistant strains .

Mechanistic Insights

Research into the mechanisms of action for azetidine compounds has revealed that they may interfere with critical cellular pathways involved in cancer progression. For instance:

  • Inhibition of Protein Methylation : Some azetidine derivatives have been shown to inhibit protein arginine methyltransferase (PRMT) activity, which is crucial for various cellular functions including gene expression and ribosome maturation .

Comparative Analysis of Azetidine Derivatives

Compound NameBiological ActivityIC50 (µM)Notes
This compoundPotential anticancerNot yet determinedFurther studies needed
Azetidinone DerivativeAnticancer14.5 - 97.9Effective against multiple cancer lines
Compound trans-11fAntibiotic adjuvantNot specifiedEnhances efficacy against resistant strains

Conclusion and Future Directions

The biological activity of 3-Propyl-azetidine hydrochloride remains largely unexplored, with preliminary insights suggesting potential applications in oncology and antimicrobial therapy. Future research should focus on:

  • In vitro and in vivo studies : To evaluate the pharmacological effects and mechanisms of action.
  • Structure-activity relationship (SAR) studies : To optimize the compound's efficacy and reduce toxicity.
  • Clinical trials : To assess safety and therapeutic potential in humans.

Properties

IUPAC Name

3-propylazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-3-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEZOBUAZNQAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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